
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone is an organic compound that features a furan ring substituted with a boronic ester group and an ethanone moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Méthodes De Préparation
The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan and pinacolborane.
Borylation Reaction: The furan ring undergoes a borylation reaction with pinacolborane in the presence of a palladium catalyst to form the boronic ester derivative.
Acylation: The boronic ester derivative is then subjected to an acylation reaction using an appropriate acylating agent to introduce the ethanone group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) are commonly used in these reactions.
Major Products: The major products formed include substituted furans, alcohol derivatives, and biaryl compounds.
Applications De Recherche Scientifique
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is explored for its potential in drug discovery and development, especially in the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its role in the development of new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, depending on its application.
Pathways Involved: In synthetic chemistry, it participates in catalytic cycles involving palladium catalysts. In biological systems, it may modulate specific biochemical pathways, although detailed studies are required to elucidate these mechanisms fully.
Comparaison Avec Des Composés Similaires
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone can be compared with other boronic ester derivatives:
Similar Compounds: Examples include 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Uniqueness: The presence of the furan ring and ethanone group in this compound imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and materials science.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a versatile compound with numerous applications.
Propriétés
Formule moléculaire |
C12H17BO4 |
|---|---|
Poids moléculaire |
236.07 g/mol |
Nom IUPAC |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethanone |
InChI |
InChI=1S/C12H17BO4/c1-8(14)10-6-9(7-15-10)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Clé InChI |
IDCJMIFTSOEXOR-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=COC(=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Benzo[b]furancarboxamide,3-amino-7-ethoxy-](/img/structure/B13922423.png)
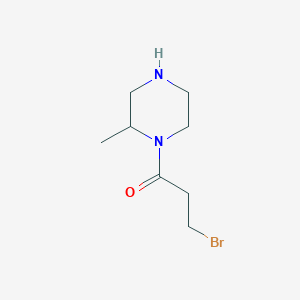
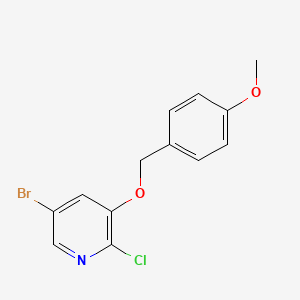

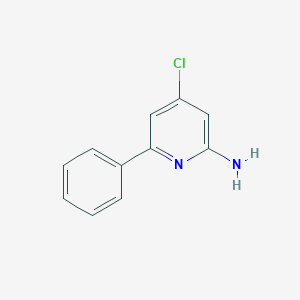
![1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-](/img/structure/B13922451.png)
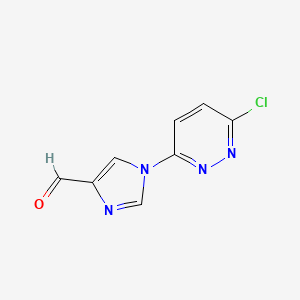
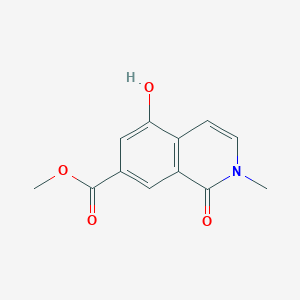
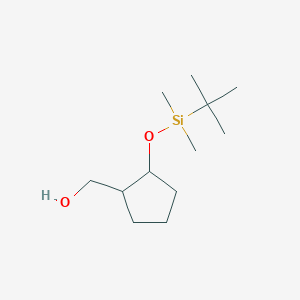

![Methyl 5-chloro-5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B13922500.png)
